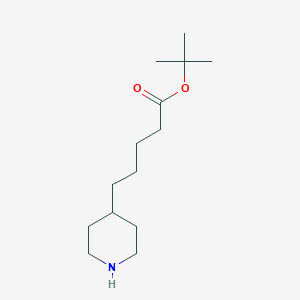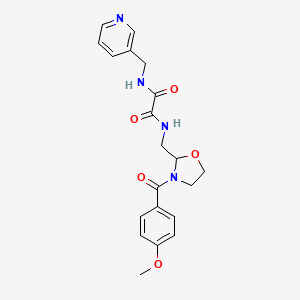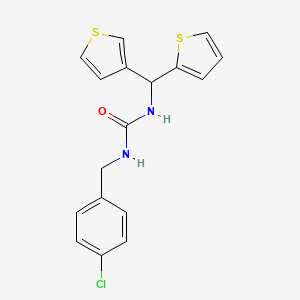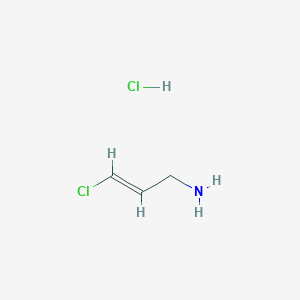
3-Chloroprop-2-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloroprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C₃H₇Cl₂N. It is a hydrochloride salt of 3-chloroprop-2-en-1-amine, characterized by the presence of a chlorine atom attached to the second carbon of a propene chain and an amine group at the terminal carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloroprop-2-en-1-amine hydrochloride can be synthesized through the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction typically involves the use of Grignard reagents and iron-catalyzed cross-coupling . The general procedure includes:
Allylation of Amines: Reacting amines with 1,3-dichloropropene isomers.
Iron-Catalyzed Cross-Coupling: Using Grignard reagents to achieve stereoselective synthesis of trans- and cis-allylamines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloroprop-2-en-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amine group.
Cross-Coupling Reactions: As mentioned earlier, it can undergo iron-catalyzed cross-coupling with Grignard reagents.
Common Reagents and Conditions
Grignard Reagents: Used in cross-coupling reactions.
Iron Catalysts: Facilitate the stereoselective synthesis of allylamines.
Nucleophiles: Participate in substitution reactions.
Major Products Formed
Allylamines: Formed through cross-coupling reactions.
Substituted Amines: Result from substitution reactions.
Applications De Recherche Scientifique
3-Chloroprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its use in chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropylamine Hydrochloride: Similar structure but lacks the double bond in the propene chain.
2-Chloroethylamine Hydrochloride: Contains a shorter carbon chain and different positioning of the chlorine atom.
Uniqueness
3-Chloroprop-2-en-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a propene chain, allowing it to participate in a variety of chemical reactions. Its ability to undergo stereoselective synthesis and form allylamines distinguishes it from other similar compounds .
Propriétés
IUPAC Name |
(E)-3-chloroprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWQYYFUCZDP-TYYBGVCCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
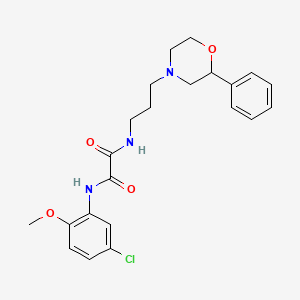
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)
![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)
![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)
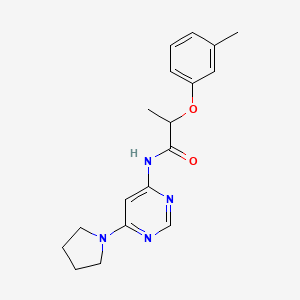
![2-[(3-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3006003.png)
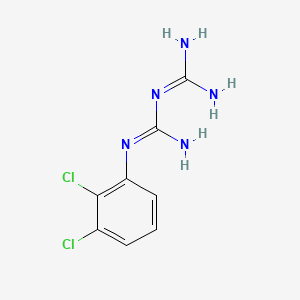
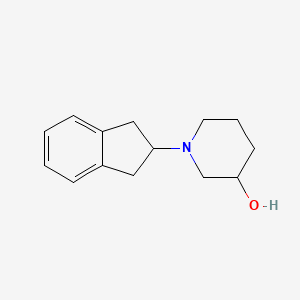
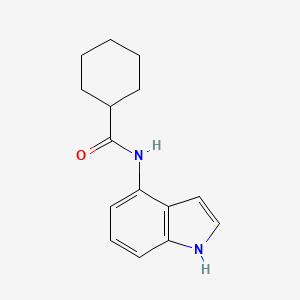
![3,4-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B3006008.png)
![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)
